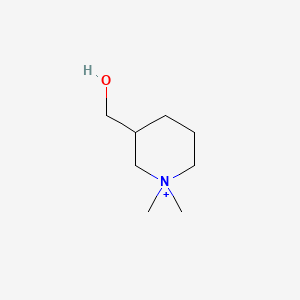
3-Hydroxymethyl-N,N-dimethylpiperidinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxymethyl-N,N-dimethylpiperidinium, also known as this compound, is a useful research compound. Its molecular formula is C8H18NO+ and its molecular weight is 144.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurotransmitter Activity
Research indicates that 3-hydroxymethyl-N,N-dimethylpiperidinium acts as a precursor to a false cholinergic transmitter. In studies involving mouse hemidiaphragm preparations, it was shown to be accumulated in synaptosomes and metabolized to 3-acetoxy-N,N-dimethylpiperidinium. This derivative exhibits significantly lower potency at nicotinic and muscarinic receptors compared to acetylcholine, suggesting potential roles in modulating neurotransmission .
Effects on Feeding Behavior
A notable application of this compound is its effect on feeding behavior. A derivative, 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxy) acetate, has demonstrated the ability to reduce obesity in mice by acting on the satiety center without psychotropic effects . This suggests potential applications in obesity treatment and appetite regulation.
Plant Growth Regulation
The compound has been incorporated into plant growth regulating compositions, showing synergistic effects when combined with other agents such as hexitols and cytokinins. These mixtures have been found to enhance plant growth and productivity, indicating a promising avenue for agricultural applications .
The following table summarizes various biological activities associated with this compound and its derivatives:
Case Study 1: Neurotransmitter Research
In a study examining the accumulation of this compound in mouse hemidiaphragm tissues, researchers observed that upon nervous stimulation, the compound was taken up by synaptosomes and metabolized effectively. This research highlighted its role as a potential modulator of cholinergic signaling pathways .
Case Study 2: Obesity Treatment
Another significant study focused on the effects of 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxy) acetate on feeding behavior in mice. The results indicated that this compound could effectively reduce weight gain induced by gold thioglucose, showcasing its potential as a therapeutic agent for managing obesity without the side effects typical of stimulant drugs .
Eigenschaften
CAS-Nummer |
73207-93-9 |
|---|---|
Molekularformel |
C8H18NO+ |
Molekulargewicht |
144.23 g/mol |
IUPAC-Name |
(1,1-dimethylpiperidin-1-ium-3-yl)methanol |
InChI |
InChI=1S/C8H18NO/c1-9(2)5-3-4-8(6-9)7-10/h8,10H,3-7H2,1-2H3/q+1 |
InChI-Schlüssel |
HYWXCEOOYVGLSC-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC(C1)CO)C |
Kanonische SMILES |
C[N+]1(CCCC(C1)CO)C |
Synonyme |
3-HMNDP 3-hydroxymethyl-N,N-dimethylpiperidinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















